N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide typically involves the reaction of 2-chlorobenzylamine with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide can be compared with other similar compounds, such as:
N-[(2-bromophenyl)methyl]-3,3-dimethylbutanamide: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
N-[(2-fluorophenyl)methyl]-3,3-dimethylbutanamide: The presence of a fluorine atom can significantly alter the compound’s properties, including its lipophilicity and metabolic stability.
N-[(2-methylphenyl)methyl]-3,3-dimethylbutanamide: The methyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with biological targets.
Each of these compounds has unique characteristics that make them suitable for different applications, highlighting the importance of structural modifications in the design of new chemical entities.
Properties
Molecular Formula |
C13H18ClNO |
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Molecular Weight |
239.74 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H18ClNO/c1-13(2,3)8-12(16)15-9-10-6-4-5-7-11(10)14/h4-7H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
XOVMSPPUBQYVQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NCC1=CC=CC=C1Cl |
Origin of Product |
United States |
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